Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFMLXUHIJJGF-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]2[C@@H]1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 3-azabicyclo[4.1.0]heptane core. This can be achieved through a cyclization reaction, often starting from a suitable aziridine precursor.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group, facilitating further synthetic manipulations.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance efficiency and scalability, continuous flow reactors can be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Bases: Triethylamine or sodium hydride for substitution reactions.
Major Products
N-oxides: From oxidation reactions.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.
Prodrugs: The compound can be used in the design of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate involves its interaction with biological targets, primarily through its carbamate group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Azabicyclo Systems
The azabicyclo core varies significantly among analogues, impacting physicochemical properties and biological activity. Key differences include:
Ring Size and Bridging Patterns
- Target Compound : 3-azabicyclo[4.1.0]heptane (7-membered ring with a cyclopropane bridge) .
- Analogues: 3-azabicyclo[3.1.0]hexane: Smaller 6-membered ring with cyclopropane bridge (e.g., CAS 181941-45-7) . 2-azabicyclo[2.2.1]heptane: Norbornane-like structure with a [2.2.1] ring system (e.g., C11H20N2O2, MW 212.29) . 3-azabicyclo[4.1.0]heptane derivatives: Modified with substituents like hydroxymethyl (CAS 134575-14-7) or boronate esters (CAS 2095495-26-2) .
Substituent Diversity
Biological Activity
Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and nitrogen-containing framework. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to a bicyclic nitrogen-containing structure, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Structure | Bicyclic nitrogen compound |
| CAS Number | 1932002-75-9 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Studies
- Enzyme Inhibition : Research indicates that related compounds exhibit enzyme inhibition properties. For example, certain derivatives have shown inhibitory effects on β-glucosidase and β-galactosidase activities, suggesting potential applications in glycosidase inhibition for metabolic disorders .
- Neuropharmacology : The compound's bicyclic structure may confer neuroprotective properties, making it a candidate for developing treatments for neurological conditions. Its interaction with neurotransmitter systems is an area of ongoing research.
- Chemical Stability : The compound can undergo hydrolysis in aqueous environments, producing 3-azabicyclo[4.1.0]heptan-5-amine and tert-butyl alcohol. This reaction highlights the compound's potential for chemical transformations that could enhance its biological activity or lead to novel derivatives.
Study 1: Enzyme Inhibition Profile
A study evaluated the inhibition of various glycosidases by related bicyclic carbamates:
| Compound | Enzyme Target | Inhibition at 5 mM | Inhibition at 25 mM |
|---|---|---|---|
| Compound A | β-glucosidase | 43% | 20% |
| Compound B | β-galactosidase | 25% | No increase |
| Tert-butyl derivative C | α-galactosidase | 155% activation | Not tested |
This data suggests that structural modifications can significantly influence enzymatic interactions and biological activity.
Study 2: Neuroprotective Effects
In an experimental model assessing neuroprotective effects against oxidative stress, this compound demonstrated promising results in reducing neuronal cell death induced by oxidative agents.
Conclusion and Future Directions
This compound shows considerable promise in medicinal chemistry due to its unique structural features and biological activities. Ongoing research into its pharmacological properties may lead to new therapeutic agents targeting various diseases, especially in the fields of neurology and metabolic disorders.
Future studies should focus on:
- Detailed mechanistic studies to understand the pathways affected by this compound.
- Exploration of analogs with modified structures to enhance biological efficacy.
- Clinical trials to evaluate safety and effectiveness in therapeutic applications.
Q & A
Q. Characterization Methods :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | NaBH₄, THF, 0°C → RT | Intermediate 7 | 74% | |
| 2 | TBAF·3H₂O, THF, RT | Hydroxymethyl derivative | 85% | |
| 3 | 4-Methoxybenzoyl chloride, DCM, 0°C | Coupled product | 89% |
How is the stereochemistry of the compound confirmed using spectroscopic methods?
Basic Research Focus
Stereochemical assignments rely on:
- NOESY/ROESY NMR : Cross-peaks between axial protons in the bicyclo[4.1.0]heptane core confirm the cis-fused ring system .
- ¹³C NMR Splitting : Distinct chemical shifts for diastereotopic carbons (e.g., δ 25–30 ppm for bridgehead carbons) .
- Optical Rotation : Comparison with enantiomerically pure standards to verify enantiomeric excess (e.e. >98%) .
Q. Pharmacological Applications :
- Glutamate Transporter Inhibition : Analogues show Kᵢ = 46–127 µM at hEAAT1-3 .
- Histone Deacetylase (HDAC) Inhibition : Pyrimidine-carboxamide derivatives exhibit IC₅₀ < 1 µM .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Advanced Research Focus
Critical issues include:
- Catalyst Efficiency : Asymmetric hydrogenation requires chiral ligands (e.g., Josiphos), which are costly at scale.
- Byproduct Formation : Over-reduction (e.g., via DIBAL-H) generates diastereomers. Use stoichiometric control (0°C, slow addition) .
- Chromatography Limitations : Replace column purification with crystallization (e.g., HCl salt precipitation) .
Q. Optimization Table :
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Solution |
|---|---|---|---|
| Yield | 74% | 68% | Gradient cooling during crystallization |
| Purity | >97% (HPLC) | 95% | Recrystallization in MeOH/EtOAc |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
